

ZM39923 hydrochloride target selectivity profile

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Compound of Interest

Compound Name: ZM39923 hydrochloride

Cat. No.: B1662117

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An In-Depth Technical Guide on the Target Selectivity Profile of **ZM39923 Hydrochloride** For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

ZM39923 hydrochloride is a small molecule inhibitor primarily recognized for its potent activity against Janus kinase 3 (JAK3).[1][2][3] Structurally, it belongs to the naphthyl ketone class of compounds. An important characteristic of ZM39923 is its function as a prodrug; in neutral buffer solutions, it undergoes decomposition to form its active metabolite, ZM449829.[4] This conversion occurs with a half-life of approximately 36 minutes at pH 7.43 and 25°C. Consequently, the biological effects observed in many assays are attributable to this active form.[4] The primary mechanism of action involves the inhibition of the JAK/STAT signaling pathway, which is crucial for cytokine-mediated signal transduction in immune cells.[5][6][7]

Target Selectivity Profile

ZM39923 hydrochloride exhibits a distinct selectivity profile, with its highest potency directed at JAK3. However, it also interacts with other kinases and enzymes, particularly at higher concentrations. The inhibitory activities are summarized below.

Table 1: Quantitative Inhibitory Activity of **ZM39923 Hydrochloride**

Target	pIC50	IC50	Notes
Primary Target			
JAK3	7.1[1][4]	79 nM[2]	Potent and primary target.
Secondary Kinase Targets			
EGFR	5.6[1][4]	2.4 μ M	Modest activity.
JAK1	4.4[4]	40 μ M[2]	Significantly less potent than against JAK3.
JAK2	-	No significant activity reported.[4]	Exhibits selectivity over JAK2.
CDK4	< 5.0[1]	10 μ M[2]	Weak activity.
Lck	< 5.0[1]	-	Insignificant activity.
Other Off-Target Activities			
Tissue Transglutaminase (TGM2)	-	10 nM[1][4] - 25 nM[4]	Potent inhibition in the absence of DTT.
γ -secretase	-	~20 μ M[4]	Inhibits generation of A β 40 and A β 42.

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

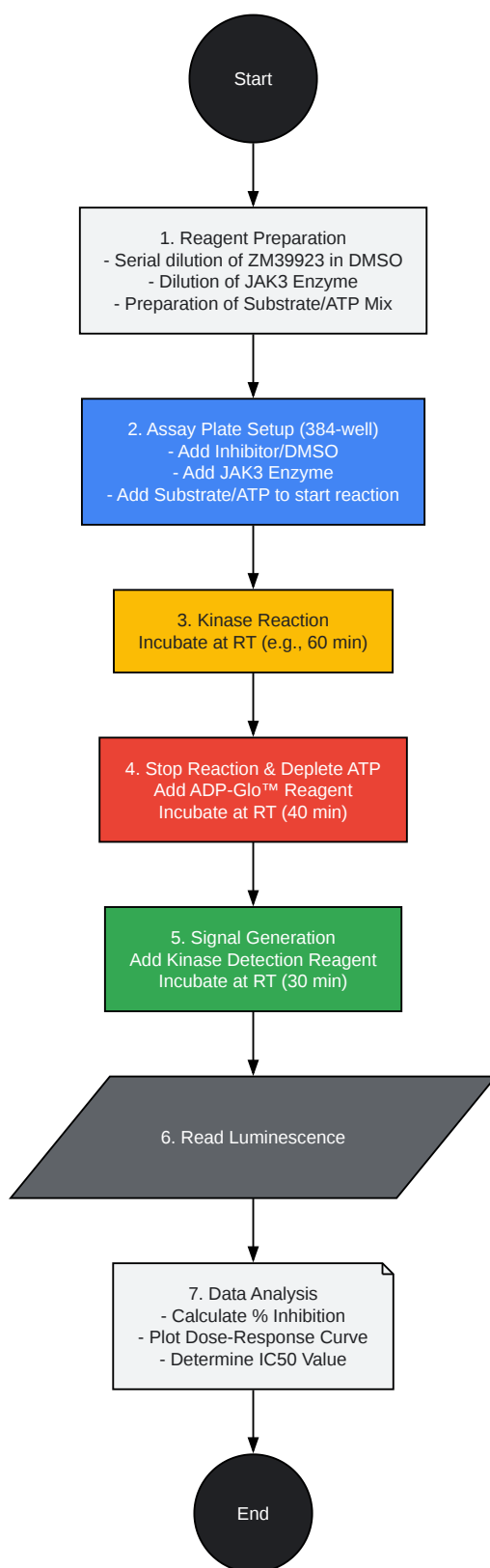
Signaling Pathway and Mechanism of Action

The primary therapeutic potential of **ZM39923 hydrochloride** stems from its inhibition of the JAK/STAT pathway, a critical signaling cascade for numerous cytokines and growth factors.[5] By inhibiting JAK3, the compound effectively blocks the downstream signaling events that lead

to the modulation of gene expression involved in immune responses and cell proliferation.[1][5][8]

JAK/STAT Signaling Pathway

The canonical JAK/STAT pathway begins with a cytokine binding to its receptor, leading to the activation of receptor-associated JAKs.[7] These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[8] Phosphorylated STATs dimerize and translocate to the nucleus to act as transcription factors.[5] ZM39923, through its active form, competitively binds to the ATP-binding site of JAK3, preventing the phosphorylation cascade.[6]



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